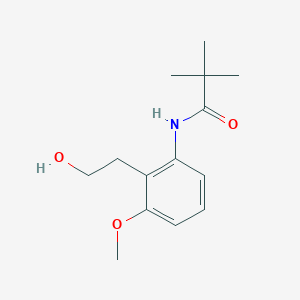

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide

概要

説明

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide is a chemical compound with a complex structure that includes a hydroxyethyl group, a methoxyphenyl group, and a pivalamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent quality of the final product.

化学反応の分析

Types of Reactions

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of various chemical products and materials.

作用機序

The mechanism of action of N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Similar Compounds

N-(2-hydroxyethyl)piperazine: This compound has a similar hydroxyethyl group but differs in its overall structure and properties.

N-(2-hydroxyethyl)ethylenediamine: This compound also contains a hydroxyethyl group and is used in various chemical applications.

Uniqueness

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows it to participate in a variety of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

生物活性

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amide, featuring a central amide bond connecting a pivalamide group to a substituted phenyl moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C14H21NO3

- CAS Number : 76093-72-6

The compound's structure is characterized by:

- A methoxy group (-OCH₃) at the 3-position of the phenyl ring.

- A hydroxyl-ethyl side chain (-CH₂CH₂OH) attached to the 2-position.

Pharmacological Implications

Research indicates that compounds similar to this compound have been investigated for their therapeutic potential in treating:

- CNS Disorders : Including Huntington's disease, epilepsy, and attention deficit hyperactivity disorder (ADHD).

- Gastrointestinal Disorders : Such as functional bowel disorder and irritable bowel syndrome (IBS).

The following table summarizes the potential therapeutic applications based on related compounds:

| Disorder Type | Potential Applications |

|---|---|

| CNS Disorders | Alzheimer's disease, schizophrenia, mood disorders |

| Gastrointestinal Disorders | IBS, functional bowel disorder |

| Cognitive Impairments | Enhancement of memory functions |

Case Study 1: Serotonin Receptor Modulation

A study highlighted the role of compounds with structural similarities to this compound in modulating serotonin receptors. These compounds have shown promise in enhancing cognitive functions and alleviating symptoms associated with mood disorders through selective binding to the 5-HT6 receptor .

Case Study 2: Synthesis and Characterization

Research documented the synthetic routes for this compound, demonstrating yields of around 53% under specific reaction conditions. This synthesis is critical for further biological testing and understanding the compound's pharmacodynamics .

Future Research Directions

Given the limited data available on this compound, future research should focus on:

- In vitro and in vivo studies : To elucidate the specific mechanisms of action and therapeutic efficacy.

- Comparative studies : With structurally related compounds to better understand its pharmacological profile.

- Clinical Trials : To assess safety and efficacy in humans for various CNS and gastrointestinal disorders.

特性

IUPAC Name |

N-[2-(2-hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)13(17)15-11-6-5-7-12(18-4)10(11)8-9-16/h5-7,16H,8-9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQCFCOZILVCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506314 | |

| Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76093-72-6 | |

| Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。